Perfluoro-2-methyl-2-pentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

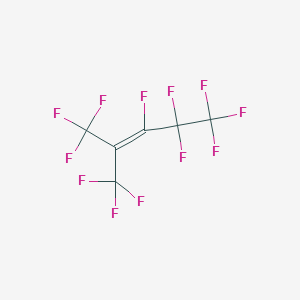

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-2(3(8,9)6(16,17)18)1(4(10,11)12)5(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEGGADNHFKDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166413 | |

| Record name | Perfluoro(2-methylpent-2-ene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1584-03-8 | |

| Record name | Perfluoro(2-methyl-2-pentene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1584-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,4,4,5,5,5-Nonafluoro-2-(trifluoromethyl)pent-4-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001584038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro(2-methylpent-2-ene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Perfluoro-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2-methyl-2-pentene, a fully fluorinated alkene, is a compound of significant interest in the field of fluorine chemistry. Its unique electronic properties, conferred by the presence of numerous fluorine atoms, lead to distinct reactivity and physical characteristics. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile, to support its application in research and development.

Core Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is a dimer of hexafluoropropylene and is the more thermodynamically stable isomer compared to perfluoro-4-methyl-2-pentene.[2]

Physical and Chemical Identifiers

| Property | Value | Reference |

| CAS Number | 1584-03-8 | [1][3] |

| Molecular Formula | C₆F₁₂ | [1][3] |

| Molecular Weight | 300.05 g/mol | [1][3] |

| IUPAC Name | 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene | [4] |

| Synonyms | Dodecafluoro-2-methyl-2-pentene, Hexafluoropropene dimer | [4] |

Physical Properties

| Property | Value | Reference |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 53-61 °C | [1] |

| Melting Point | 48-50 °C | [1] |

| Density | 1.622 g/mL at 25 °C | [1] |

| Vapor Pressure | 4.31 psi (20 °C) | [1] |

| Flash Point | 10 °F | [1] |

| Refractive Index | ca. 1.3 | [1] |

| Water Solubility | Insoluble | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the oligomerization of hexafluoropropylene (HFP).[5] This process typically yields a mixture of dimers, with perfluoro-4-methyl-2-pentene being the kinetic product and this compound being the thermodynamic product.[5]

Experimental Protocol: Dimerization of Hexafluoropropylene and Isomerization

A common synthetic strategy involves a two-step process: the initial dimerization of HFP to primarily form perfluoro-4-methyl-2-pentene, followed by isomerization to the desired this compound.

Step 1: Dimerization of Hexafluoropropylene

This step is typically carried out via a liquid-phase oligomerization under the influence of a catalyst and a polar aprotic solvent.

-

Reactants: Hexafluoropropylene (gas), catalyst (e.g., potassium fluoride, cesium fluoride, potassium cyanate), alkaline substance (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile, diethylene glycol dimethyl ether).[4][5]

-

Reaction Conditions:

-

The mass ratio of hexafluoropropylene to catalyst is typically between 20:1 and 100:1.[4]

-

The mass ratio of hexafluoropropylene to solvent is in the range of 1:1 to 15:1.[4]

-

The mass ratio of hexafluoropropylene to the alkaline substance is between 10:1 and 100:1.[4]

-

The reaction is conducted at a temperature of 40-150 °C for 3-12 hours.[4]

-

-

Procedure (based on CN108383681B):

-

A high-pressure reactor is charged with the catalyst, potassium carbonate, and the solvent.

-

The reactor is purged with nitrogen and evacuated.

-

Hexafluoropropylene gas is introduced into the reactor at a constant speed at a controlled temperature (e.g., 50 ± 2 °C).[4]

-

After the introduction of HFP, the temperature is raised (e.g., to 120 °C) and the reaction is allowed to proceed for a set time (e.g., 6.5 hours).[4]

-

Upon completion, the reaction mixture is cooled, and the lower product layer is separated. The product and catalyst/solvent system are not mutually soluble, allowing for simple phase separation.[4]

-

The product is analyzed by gas chromatography to determine the content of this compound.[4]

-

Step 2: Isomerization to this compound

The kinetic dimer, perfluoro-4-methyl-2-pentene, can be isomerized to the more stable this compound, often by heating in the presence of a catalyst.

-

Reactants: Perfluoro-4-methyl-2-pentene, catalyst (e.g., potassium fluoride with a crown ether like 18-crown-6).[2]

-

Reaction Conditions: The reaction is typically carried out in a sealed vessel in a temperature-controlled water bath (e.g., 303-343 K).[2]

-

Procedure (based on studies of HFP dimer isomerization): [2]

Synthesis and Isomerization Pathway

Chemical Reactivity

This compound exhibits reactivity characteristic of electron-deficient alkenes. The carbon-carbon double bond and the vinylic fluorine atom are the primary reactive sites.

Reaction with Nucleophiles

This compound reacts with various nucleophiles, such as alcohols and α-oxides. The course of the reaction can often be controlled by the choice of catalyst and reaction conditions.

-

Reaction with Alcohols: In the presence of a basic catalyst, this compound reacts with alcohols to yield either fluorine substitution products or addition products.[6] With branched alcohols, isomeric vinyl ethers can also be formed.[6]

-

Reaction with α-Oxides: In the presence of cesium fluoride (CsF), this compound reacts with α-oxides.[1]

Epoxidation

The double bond in this compound can be epoxidized to form perfluoro-2,3-epoxy-2-methylpentane, a valuable intermediate for the synthesis of other fluorinated compounds.

-

Experimental Protocol (based on CN103508983A):

-

A three-necked flask equipped with a reflux condenser and mechanical stirrer is charged with an aqueous solution of sodium hypochlorite, acetonitrile, and urea.

-

The mixture is cooled (e.g., to 10 °C) with stirring.

-

This compound is added to the reaction mixture.

-

The reaction is allowed to proceed for a few hours.

-

After the reaction, the lower crude product layer is separated.

-

The product, perfluoro-2,3-epoxy-2-methylpentane, is analyzed by gas chromatography.

-

Catalytic Isomerization and Further Reactions

Under the action of CsF, this compound can be partially converted into the more thermodynamically stable hexafluoropropylene trimer, perfluoro-2,4-dimethyl-3-heptene.[1]

General Reactivity Pathway

References

- 1. This compound [webbook.nist.gov]

- 2. Studies on Hexafluoropropene Dimer Isomerization [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Perfluoro(2-methyl-2-pentene) | C6F12 | CID 74105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN108383681B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Perfluoro-2-methyl-2-pentene (CAS Number: 1584-03-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2-methyl-2-pentene, with the CAS number 1584-03-8, is a fluorinated alkene that serves as a versatile intermediate in the synthesis of various fluorochemicals. Its unique chemical structure, characterized by a carbon-carbon double bond and multiple fluorine atoms, imparts distinct reactivity and physical properties. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its synthesis and key reactions, spectroscopic data for its characterization, and an assessment of its toxicological profile based on available data for related compounds.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[1] It is a highly flammable liquid and vapor.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆F₁₂ | [3] |

| Molecular Weight | 300.05 g/mol | [4] |

| CAS Number | 1584-03-8 | [3] |

| Boiling Point | 53-61 °C | [4] |

| Melting Point | 48-50 °C | [4] |

| Density | 1.622 g/mL at 25 °C | [4] |

| Refractive Index | ~1.300 at 20 °C | [4] |

| Vapor Pressure | 4.31 psi at 20 °C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections summarize the available data.

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook.[5] The fragmentation pattern is a key identifier for the molecule's structure. Due to the high stability of fluorinated fragments, the spectrum will show characteristic peaks corresponding to the loss of CF₃, C₂F₅, and other perfluorinated alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹⁹F and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides detailed information about the different fluorine environments within the molecule. Due to the various CF₂, CF₃, and vinylic fluorine atoms, a complex multiplet pattern is expected. The chemical shifts are typically referenced to CFCl₃.[6][7]

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the perfluoroalkyl groups.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands in the region of 1100-1350 cm⁻¹, which are typical for C-F stretching vibrations. The presence of the C=C double bond will also give rise to a characteristic absorption band, although its intensity may be variable.[9][10]

Experimental Protocols

Detailed experimental procedures are critical for the replication of scientific findings. The following sections provide protocols for the synthesis and key reactions of this compound, based on information extracted from patent literature.

Synthesis of this compound from Hexafluoropropylene

The primary industrial synthesis of this compound involves the dimerization of hexafluoropropylene. Several methods have been patented, with variations in catalysts and reaction conditions.[1][11][12]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Protocol Example (based on CN108383681B): [12]

-

Reactor Preparation: A 1-liter high-pressure reaction kettle equipped with an internal cooling coil is charged with the catalyst (e.g., 12.5 g of a specified catalyst), an alkaline substance (e.g., 30.0 g of potassium carbonate), and a polar aprotic solvent (e.g., 100.0 g of acetonitrile).

-

Inerting: The reactor is purged with nitrogen gas three times and then evacuated.

-

Reactant Introduction: 1000 g of hexafluoropropylene gas is introduced into the reactor at a constant speed at a controlled temperature (e.g., 50 ± 2 °C).

-

Reaction: After the introduction of the gas, the reactor is heated to the reaction temperature (e.g., 80 °C) and maintained for the specified reaction time (e.g., 7 hours).

-

Work-up: After the reaction is complete, the materials are discharged from the bottom of the reactor. Due to the immiscibility of the product and the catalyst/solvent system, the lower layer containing the product is separated.

-

Analysis: The product is analyzed by gas chromatography to determine the content of this compound.

Epoxidation of this compound

This compound can be converted to its corresponding epoxide, perfluoro-2,3-epoxy-2-methylpentane, which is a valuable intermediate for the synthesis of other fluorinated compounds.[13][14][15][16][17]

Workflow for the Epoxidation of this compound

Caption: Workflow for the epoxidation of this compound.

Protocol Example (based on CN103508983A): [13]

-

Reactor Setup: A 1500 mL three-neck flask equipped with a reflux condenser and a mechanical stirring device is charged with 900 mL of a commercially available aqueous solution of sodium hypochlorite (10% available chlorine), 100 mL of acetonitrile, and 3.5 mL (2.5 g) of triethylamine as the catalyst.

-

Cooling: The mixture is stirred and cooled to 0 °C.

-

Substrate Addition: 150 g of this compound is added to the reaction mixture.

-

Reaction: The reaction is allowed to proceed for 3 hours at 0 °C.

-

Work-up: After the reaction, the mixture is subjected to liquid separation, and the lower layer containing the crude product is collected.

-

Analysis: The product, perfluoro-2,3-epoxy-2-methylpentane, is analyzed by gas chromatography to determine the conversion rate and yield.

Reaction with Alcohols

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity and toxicology of this compound. However, as a member of the per- and polyfluoroalkyl substances (PFAS) class, it is important to consider the potential for bioaccumulation and toxicity.

Studies on related hexafluoropropylene oligomers and their derivatives provide some insight into potential toxicological concerns. For instance, hexafluoropropylene oxide dimer acid (HFPO-DA or GenX), a related compound, has been shown to cause adverse effects in animal studies, including effects on the liver and developmental toxicity.[21][22][23][24][25] A recent study on a structural isomer, trans-perfluoro(4-methyl-2-pentene), indicated mild acute oral toxicity in rats, with the primary target organs being the respiratory and urinary systems.[26]

Given the lack of specific data for this compound, it is recommended that this compound be handled with appropriate precautions in a laboratory setting. Further research into its toxicological profile is warranted, particularly concerning its potential for long-term health effects.

Applications

This compound is primarily used as an intermediate in the chemical industry. Its reactive double bond allows for a variety of chemical transformations, making it a valuable building block for:

-

Surfactants: The introduction of hydrophilic groups to the perfluoroalkyl chain can lead to the formation of highly effective fluorosurfactants.

-

Fabric and Paper Treatment Agents: Polymers derived from this monomer can be used to impart water and oil repellency to textiles and paper products.

-

Specialty Chemicals: It is a precursor for the synthesis of other fluorinated materials, such as perfluoro-2,3-epoxy-2-methylpentane, which can be further converted to fluorinated ketones and other valuable compounds.[14]

Conclusion

This compound is a significant fluorinated intermediate with well-established synthesis and reactivity profiles. This guide has provided a detailed overview of its properties, spectroscopic data, and experimental protocols for its preparation and key reactions. While its utility in chemical synthesis is clear, a notable gap exists in the understanding of its biological activity and toxicology. For professionals in drug development and related fields, this lack of data underscores the need for caution and further investigation into the potential health and environmental impacts of this and similar fluorinated compounds. The provided experimental workflows and data tables serve as a valuable resource for researchers working with or considering the use of this compound.

References

- 1. CN104478653A - Preparation method for this compound - Google Patents [patents.google.com]

- 2. Perfluoro(2-methyl-2-pentene) | C6F12 | CID 74105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound CAS#: 1584-03-8 [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2H-Perfluoro(2-methylpentane) | C6HF13 | CID 10914179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

- 12. CN108383681B - Preparation method of this compound - Google Patents [patents.google.com]

- 13. CN103508983A - Preparation method of perfluoro-2, 3-epoxy-2-methylpentane - Google Patents [patents.google.com]

- 14. CN115819377B - Preparation method and application of perfluoro-2, 3-epoxy-2-methylpentane - Google Patents [patents.google.com]

- 15. sibran.ru [sibran.ru]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. EP2862850A1 - Preparation method for perfluoro-2-methyl-3-pentanone and intermediate - Google Patents [patents.google.com]

- 18. Reactions of perfluoro-1-alkylcycloalkenes with alcohols and properties of vinyl ethers formed (Journal Article) | OSTI.GOV [osti.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Adverse Maternal, Fetal, and Postnatal Effects of Hexafluoropropylene Oxide Dimer Acid (GenX) from Oral Gestational Exposure in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Toxicity assessment of hexafluoropropylene oxide-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Toxicity assessment of hexafluoropropylene oxide-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Adverse Maternal, Fetal, and Postnatal Effects of Hexafluoropropylene Oxide Dimer Acid (GenX) from Oral Gestational Exposure in Sprague-Dawley Rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 26. Exposure Risks of Trans-Perfluoro (4-Methyl-2-Pentene) Byproduct in C6F12O Fire Suppressants: Toxicological Mechanisms and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of Perfluoro-2-methyl-2-pentene

An In-depth Technical Guide to Perfluoro-2-methyl-2-pentene

This technical guide provides a comprehensive overview of this compound, targeting researchers, scientists, and drug development professionals. It covers its chemical and physical properties, synthesis protocols, reactivity, and potential applications.

Core Chemical and Physical Properties

This compound is a perfluorinated olefin. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₆F₁₂ | [1][2][3][4] |

| Molecular Weight | 300.04 - 300.05 g/mol | [1][2][3][4] |

| IUPAC Name | 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene | [1][5] |

| CAS Number | 1584-03-8 | [1][2][3][4] |

| Appearance | Colorless liquid at room temperature and pressure | [6] |

| Boiling Point | 50.5°C - 61°C | [6][7] |

| Density | 1.622 g/mL at 25°C | [7] |

| SMILES | C(=C(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F | [1] |

| InChI Key | FAEGGADNHFKDQX-UHFFFAOYSA-N | [1][3] |

| Classification | Per- and Polyfluoroalkyl Substance (PFAS) | [1] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the dimerization of hexafluoropropylene (HFP). Several methods have been patented, with variations in catalysts, solvents, and reaction conditions to optimize the yield and selectivity for this specific isomer over others like perfluoro-4-methyl-2-pentene.

General Synthesis Workflow

The synthesis of this compound from hexafluoropropylene and its subsequent conversion to other valuable fluorochemicals, such as perfluoro-2-methyl-3-pentanone (a fire extinguishing agent), follows a general pathway. This process involves dimerization, isomerization, and then further chemical modification.

Caption: Synthesis workflow from Hexafluoropropylene to Perfluoro-2-methyl-3-pentanone.

Experimental Protocol: Dimerization of Hexafluoropropylene

This protocol is based on methods described in patent literature for producing this compound with high selectivity.[8]

Objective: To synthesize this compound by reacting hexafluoropropylene in the presence of a catalyst and an alkaline substance.

Materials:

-

Hexafluoropropylene (HFP)

-

Catalyst (e.g., metal fluoride salt like potassium fluoride)[8][9]

-

Cocatalyst/Alkaline Substance (e.g., crown ether, guanidine compound)[9][10]

-

Reaction kettle/autoclave suitable for pressure reactions

Procedure:

-

Charge the reaction kettle with the polar aprotic solvent, catalyst, and alkaline substance. The mass ratio of HFP to catalyst is typically between 20:1 and 100:1, and the ratio of HFP to solvent is between 1:1 and 15:1.[8]

-

Seal the reactor and purge with an inert gas.

-

Introduce hexafluoropropylene gas into the reactor.

-

Control the reaction temperature between 40°C and 150°C.[8] Some procedures may involve a multi-stage temperature profile, for instance, an initial phase at -30°C to 20°C followed by a second phase at 20°C to 90°C.[10]

-

Maintain the reaction for a duration of 3 to 12 hours under a pressure of -0.1 to 1.5 MPa.[8][10]

-

Upon completion, stop the reaction and cool the reactor.

-

The product, this compound, is immiscible with the catalyst-solvent system and can be separated by decantation or liquid separation, yielding a product with a purity often exceeding 99%.[6][8]

Chemical Reactivity and Applications

This compound's reactivity is dominated by its carbon-carbon double bond and the vinyl fluorine atom, making it a versatile intermediate.[6]

-

Reaction with Nucleophiles: It readily reacts with oxygen nucleophiles like alcohols.[2][7] Depending on the catalyst amount, these reactions can lead to either fluorine substitution products or addition products.[2][7]

-

Reaction with α-Oxides: In the presence of cesium fluoride (CsF), it reacts with α-oxides.[2][7]

-

Isomerization: Under the influence of catalysts like CsF, it can be converted into the more thermodynamically stable trimer, perfluoro-2,4-dimethyl-3-heptene.[2][7]

Applications:

-

Intermediate for Fire Extinguishing Agents: It is a key precursor to perfluoro-2-methyl-3-pentanone (also known as Novec 1230), a clean fire suppression agent with a low global warming potential.[11][12] The synthesis involves epoxidation followed by catalytic rearrangement.[11][13]

-

Fluorinated Surfactants and Polymers: Due to its reactive double bond, it can be used to create various fluorine-containing derivatives for use as surfactants and treatment agents for fabrics and paper.[6][10]

-

Finishing Agents: As a hexafluoropropene dimer, it is used in producing waterproof and oil-proof Si/F-modified polyurethane finishing agents for textiles and leather.[7]

Relevance for Drug Development Professionals

While this compound itself is not documented as a therapeutic agent, its nature as a fluorinated organic molecule places it within a class of compounds of immense interest to the pharmaceutical industry. The introduction of fluorine into drug candidates can significantly modulate key properties:

-

Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at specific sites, increasing the drug's half-life.[14]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with biological targets.[14]

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

Although no specific signaling pathways or biological activities have been reported for this compound, its reactive nature makes it a potential building block for synthesizing more complex fluorinated molecules. Researchers in drug discovery could explore its use as a scaffold to introduce a perfluorinated moiety into novel chemical entities, leveraging the known benefits of fluorination in medicinal chemistry.

Caption: Conceptual relationship between fluorination and drug properties.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[1] It should be handled with appropriate personal protective equipment, including chemical safety goggles and protective gloves, in a well-ventilated area.[15][16] Thermal decomposition can generate hazardous substances such as hydrogen fluoride.[16] It is stable under normal conditions but incompatible with strong oxidizing agents.[15]

References

- 1. Perfluoro(2-methyl-2-pentene) | C6F12 | CID 74105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1584-03-8 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Perfluoro(2-méthyl-2-pentène), 97 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. This compound CAS#: 1584-03-8 [m.chemicalbook.com]

- 8. CN108383681B - Preparation method of this compound - Google Patents [patents.google.com]

- 9. Industrial production method and production apparatus for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN104478653A - Preparation method for this compound - Google Patents [patents.google.com]

- 11. Perfluoro(2-methyl-3-pentanone) | High-Purity Reagent [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. CN115819377B - Preparation method and application of perfluoro-2, 3-epoxy-2-methylpentane - Google Patents [patents.google.com]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

A Comprehensive Technical Guide to 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene (Perfluoro-2-methyl-2-pentene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2-methyl-2-pentene, a fully fluorinated alkene, is a significant compound in the field of organofluorine chemistry. Its unique electronic properties, stemming from the high electronegativity of fluorine atoms, impart distinct reactivity and physical characteristics. This compound, also known as a hexafluoropropylene dimer, serves as a versatile intermediate in the synthesis of various fluorinated materials and molecules.[1] Its two reactive sites—the carbon-carbon double bond and the vinylic fluorine atoms—allow for a range of chemical transformations.[1] This guide provides an in-depth overview of its nomenclature, physicochemical properties, synthesis protocols, chemical reactivity, and applications, with a perspective on its relevance in materials science and the broader context of drug development.

Nomenclature and Chemical Identity

The nomenclature for this compound can vary between common and systematic names. For clarity in scientific communication, the IUPAC name is preferred.

-

IUPAC Name : 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene[2][3]

-

Common Names : this compound, Perfluoro(2-methylpent-2-ene), Hexafluoropropene Dimer[4][5]

-

SMILES : FC(=C(C(F)(F)F)C(F)(F)F)C(F)(F)C(F)(F)F[3]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are critical for its handling, characterization, and application in various chemical processes. This data is summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 300.05 g/mol | [8] |

| Appearance | Clear, colorless to light yellow liquid | [5] |

| Boiling Point | 53-61 °C | [4][5] |

| Melting Point | 48-50 °C | [4] |

| Density | 1.622 g/mL at 25 °C | [4][5] |

| Refractive Index | ca. 1.3000 @ 20 °C | [3] |

| Enthalpy of Vaporization | 5.59 ± 0.1 kcal/mol | [9] |

Table 2: Spectroscopic Data Summary

| Technique | Data Availability / Key Features | Source |

| Mass Spectrometry (EI) | Data available from NIST Chemistry WebBook | [6][7] |

| FTIR Spectroscopy | Spectra available from PubChem (Neat and ATR) | [2] |

| Raman Spectroscopy | FT-Raman spectrum available from PubChem | [2] |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the dimerization of hexafluoropropylene (HFP).[10] Various catalytic systems have been developed to control the selectivity of this dimerization, as HFP can produce several isomers.[10] Additionally, the isomerization of other HFP dimers, such as perfluoro-4-methyl-2-pentene, is a viable route to obtain the desired product.[1][11]

Experimental Protocol: Catalytic Dimerization of Hexafluoropropylene

This protocol is a synthesized example based on methods described in patent literature, aiming for high selectivity and yield.[10][12]

Objective: To synthesize this compound with high selectivity.

Materials:

-

Hexafluoropropylene (HFP, R1216)

-

Polar aprotic solvent (e.g., acetonitrile)

-

Primary Catalyst: Metal fluoride salt (e.g., Cesium Fluoride (CsF) or Potassium Fluoride (KF))

-

Cocatalyst/Promoter: Guanidine compound or Crown Ether (e.g., 18-crown-6)

-

Alkaline substance

-

High-pressure reaction kettle equipped with stirring, temperature control, and gas inlet/outlet ports

Procedure:

-

Catalyst Preparation: In a reaction kettle, add the polar aprotic solvent, the metal fluoride salt, and the guanidine compound cocatalyst.[10] The mass ratio of HFP to catalyst is typically in the range of 20-100:1, and the mass ratio of HFP to solvent is 1-15:1.[12]

-

Reaction Initiation: Control the reaction temperature to between -30 °C and 20 °C.[10] Introduce the hexafluoropropylene gas into the reactor. The reaction is maintained for 1 to 6 hours under a pressure of -0.1 to 1.5 MPa.[10]

-

Second Stage Reaction: Raise the reaction temperature to between 20 °C and 90 °C and continue the reaction for another 1 to 6 hours to ensure complete conversion.[10]

-

Product Isolation: After the reaction, the product phase is immiscible with the catalyst-solvent system.[1] The lower product layer, containing this compound, is separated.

-

Purification: The crude product can be purified by distillation. Gas chromatography is used to analyze the product and confirm a purity of >99%.[1]

The process flow for the synthesis and subsequent conversion of this compound to Perfluoro-2-methyl-3-pentanone is visualized below.

Chemical Reactivity

This compound exhibits reactivity characteristic of electron-deficient alkenes. It readily undergoes nucleophilic attack at the double bond.

-

Reaction with Nucleophiles : It reacts with alcohols to yield either fluorine substitution products or addition products, depending on the catalyst concentration.[4][5] With other nucleophiles, such as thiols, it can undergo addition reactions at the N=C bond of its derivatives.[13]

-

Reaction with α-Oxides : In the presence of cesium fluoride (CsF), it reacts with α-oxides, similar to perfluoroisobutylene, forming complex products.[4][5]

-

Oligomerization : Under the action of CsF, it can be partially converted into its trimer, perfluoro-2,4-dimethyl-3-heptene.[4][5]

-

Epoxidation and Rearrangement : A key industrial reaction is its epoxidation to perfluoro-2-methyl-2,3-epoxypentane, which can then be catalytically rearranged to produce perfluoro-2-methyl-3-pentanone, a compound with applications as a fire extinguishing agent and solvent.[1][14][15]

Applications and Relevance to Drug Development

Industrial Applications

The unique properties of this compound make it a valuable intermediate and product for several industrial applications:

-

Material Science : It is used to produce waterproof and oilproof Si/F-modified polyurethane finishing agents for textiles and leather.[4][5]

-

Polymer Synthesis : As a fluorinated monomer, it can be incorporated into polymers to enhance chemical resistance, thermal stability, and low surface energy.

-

CFC Replacement : Due to its shorter atmospheric lifetime compared to saturated perfluoroalkanes and lack of chlorine, it is considered a potential replacement for chlorofluorocarbons (CFCs) in applications such as refrigerants, fire extinguishing agents, foam blowing agents, and heat transfer agents.[1]

Context in Drug Development

While this compound is not a therapeutic agent itself, the incorporation of fluorine and fluoroalkyl groups is a cornerstone of modern medicinal chemistry.[16] The presence of fluorine can significantly modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.

-

Metabolic Stability : The strength of the carbon-fluorine bond (C-F) can block metabolic oxidation at specific positions, increasing the drug's half-life.[16]

-

Binding Affinity : The high electronegativity of fluorine can alter the electronic profile of a molecule, leading to enhanced binding interactions with target proteins through dipole-dipole or hydrogen bonding interactions.

-

Lipophilicity and Permeability : Introducing fluorine can increase a molecule's lipophilicity, which can influence its absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier.

The logical relationship between the properties imparted by fluorine and their impact on drug discovery is illustrated in the diagram below.

Conclusion

1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene is a fluorochemical of significant industrial importance. Its well-defined synthesis routes and versatile reactivity make it a key building block for advanced materials, including polymers and functional fluids. While its direct application in pharmaceuticals is not established, its structural motifs are highly relevant to the field of drug discovery, where the strategic use of fluorine continues to be a powerful tool for optimizing the properties of therapeutic agents. This guide provides a foundational understanding of this compound for professionals engaged in chemical synthesis, materials science, and pharmaceutical research.

References

- 1. Page loading... [guidechem.com]

- 2. Perfluoro(2-methyl-2-pentene) | C6F12 | CID 74105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfluoro(2-methyl-2-pentene), 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound CAS#: 1584-03-8 [m.chemicalbook.com]

- 5. This compound | 1584-03-8 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. This compound [webbook.nist.gov]

- 10. CN104478653A - Preparation method for this compound - Google Patents [patents.google.com]

- 11. Industrial production method and production apparatus for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN108383681B - Preparation method of this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. researchgate.net [researchgate.net]

- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perfluoro-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro-2-methyl-2-pentene, a fluorinated alkene with the chemical formula C6F12, is a compound of significant interest in the field of organofluorine chemistry.[1][2][3] Its unique electronic properties and reactivity make it a valuable intermediate in the synthesis of various fluorinated materials and potential pharmaceutical compounds. This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of this compound, with a focus on providing detailed experimental data and protocols for researchers in the field.

Chemical Structure and Identification

This compound is a six-carbon alkene where all hydrogen atoms have been substituted with fluorine atoms. The presence of a double bond and a trifluoromethyl group attached to the double bond significantly influences its chemical behavior.

Chemical Structure:

Identifiers:

| Identifier | Value |

| IUPAC Name | 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene[4] |

| CAS Number | 1584-03-8[2][3] |

| Molecular Formula | C6F12[1][2][3] |

| Molecular Weight | 300.05 g/mol [1][2] |

| Synonyms | Perfluoro(2-methylpent-2-ene), Hexafluoropropene dimer[1] |

Physicochemical Properties

This compound is a colorless liquid at room temperature.[5] A summary of its key physical and chemical properties is presented below.

Table of Physicochemical Properties:

| Property | Value | Reference |

| Boiling Point | 53-61 °C | [6] |

| Melting Point | 48-50 °C | [6] |

| Density | 1.622 g/mL at 25 °C | [6] |

| Vapor Pressure | 4.31 psi at 20 °C | [6] |

| Flash Point | 10 °F | [6] |

| Refractive Index | ca. 1.3 | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the available spectroscopic data.

3.1. Mass Spectrometry

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern.

Table of Key Mass Spectrometry Fragments:

| m/z | Proposed Fragment |

| 281 | [M-F]+ |

| 231 | [M-CF3]+ |

| 181 | [M-C2F5]+ |

| 69 | [CF3]+ |

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Predicted ¹⁹F NMR Chemical Shifts:

| Fluorine Environment | Predicted Chemical Shift (ppm vs. CFCl₃) |

| CF₃ (at C1) | -70 to -80 |

| CF₃ (at C2) | -60 to -70 |

| =CF | -20 to -30 |

| CF₂ | -110 to -120 |

| CF₃ (at C5) | -80 to -90 |

Table of Predicted ¹³C NMR Chemical Shifts:

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C1 (CF₃) | 115-125 (q) |

| C2 (=C) | 140-150 (m) |

| C3 (=C) | 120-130 (m) |

| C4 (CF₂) | 105-115 (t) |

| C5 (CF₃) | 118-128 (q) |

3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong C-F stretching vibrations.

Table of Key Infrared Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 1740-1720 | C=C stretch (fluorinated) |

| 1300-1000 | C-F stretch |

Synthesis of this compound

The primary industrial synthesis of this compound involves the dimerization of hexafluoropropylene (HFP).[5] Various catalytic systems have been developed to optimize this process.

4.1. Experimental Protocol: Dimerization of Hexafluoropropylene

This protocol is a generalized procedure based on information from various patents.[6][7]

Materials:

-

Hexafluoropropylene (HFP)

-

Polar aprotic solvent (e.g., acetonitrile, dimethylformamide)

-

Catalyst: Metal fluoride (e.g., CsF, KF) or a quaternary ammonium/phosphonium salt

-

Co-catalyst/Promoter (optional): e.g., crown ether, guanidine compound

-

Alkaline substance (e.g., potassium carbonate)

-

High-pressure reactor equipped with a stirrer, cooling coil, and gas inlet.

Procedure:

-

Charge the high-pressure reactor with the polar aprotic solvent, catalyst, and any co-catalyst or alkaline substance.

-

Purge the reactor with an inert gas (e.g., nitrogen) and then evacuate.

-

Introduce hexafluoropropylene gas into the reactor at a controlled rate while maintaining the reaction temperature between 40-150 °C.[6] The reaction pressure is typically maintained between -0.1 to 1.5 MPa.[7]

-

Allow the reaction to proceed for 3-12 hours.[6]

-

After the reaction is complete, cool the reactor and vent any unreacted HFP.

-

The product, this compound, is typically immiscible with the solvent system and can be separated as the lower layer.

-

The crude product can be purified by distillation.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound possesses two reactive sites: the carbon-carbon double bond and the fluorine atom attached to the double bond, making it a versatile intermediate.[5]

5.1. Key Reactions

-

Isomerization: In the presence of a catalyst, it can be formed from the isomerization of perfluoro-4-methyl-2-pentene.[5]

-

Reaction with Nucleophiles: It reacts with oxygen nucleophiles, such as alcohols, to yield substitution or addition products.

-

Epoxidation: It can be epoxidized to form perfluoro-2-methyl-2,3-epoxypentane, which can then be rearranged to produce perfluoroethyl isopropyl ketone.[5]

-

Oligomerization: Under the action of CsF, it can be converted to the hexafluoropropylene trimer, perfluoro-2,4-dimethyl-3-heptene.[6]

Diagram of a Key Reaction Pathway:

Caption: Reaction pathway from this compound to perfluoroethyl isopropyl ketone.

5.2. Applications

Due to its properties and reactivity, this compound and its derivatives have several potential applications:

-

Intermediate: It serves as a key intermediate in the synthesis of surfactants, fabric treatment agents, and paper treatment agents.[5]

-

CFC Replacement: As it does not contain chlorine, it has been considered as a potential replacement for chlorofluorocarbons (CFCs) in applications such as refrigerants, fire extinguishing agents, blowing agents for foam materials, and heat transfer agents.[5]

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, should be taken when handling this compound. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a fluorinated olefin with a rich chemistry and a range of potential applications. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, with the aim of equipping researchers and professionals with the necessary information for their work with this important compound. The provided data and protocols serve as a valuable resource for further exploration and innovation in the field of organofluorine chemistry.

References

- 1. Perfluoro(2-methyl-2-pentene) | C6F12 | CID 74105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound [webbook.nist.gov]

- 4. US5557020A - High-purity perfluoro-4-methyl-2-pentene and its preparation and use - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. CN108383681B - Preparation method of this compound - Google Patents [patents.google.com]

- 7. CN104478653A - Preparation method for this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Perfluoro-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Perfluoro-2-methyl-2-pentene, with a specific focus on its boiling point. It includes a summary of its properties, a general experimental protocol for boiling point determination, and an overview of its synthesis.

Introduction

This compound is a perfluorinated olefin compound.[1] At room temperature and pressure, it exists as a colorless liquid.[1] Its chemical formula is C₆F₁₂ and its CAS number is 1584-03-8.[2] This compound is of interest due to its reactive carbon-carbon double bond and a fluorine atom attached to this double bond, making it a valuable intermediate in the synthesis of various fluorinated compounds such as surfactants and fabric treatment agents.[1][3] It is also considered a potential replacement for chlorofluorocarbons (CFCs) in applications like refrigerants and fire extinguishing agents as it does not contain chlorine and therefore does not deplete the ozone layer.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Boiling Point | 53-61 °C | [2][3][4][5] |

| 50.5 °C | [1] | |

| Density | 1.622 g/mL at 25 °C | [2][3][4][5] |

| Molecular Weight | 300.05 g/mol | [2][6] |

| Vapor Pressure | 29.7 kPa (at 20 °C) | [3] |

| 4.31 psi (at 20 °C) | [4][5] | |

| Flash Point | -12 °C (10 °F) | [2][3] |

| Melting Point | 48-50 °C | [2][5] |

| Refractive Index | ~1.3 | [2] |

| Water Solubility | Insoluble | [2][3] |

Experimental Determination of Boiling Point

While specific experimental protocols for the determination of the boiling point of this compound are not detailed in the available literature, a general and widely accepted method for such compounds is the distillation method or the Thiele tube method.[7]

General Protocol using the Distillation Method:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.[7]

-

Sample Preparation: Approximately 5 mL of this compound is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[7]

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation head. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the liquid.[7]

-

Boiling Point Determination: The temperature is recorded when the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.[7] It is crucial to monitor the temperature periodically, especially when the distillation is active.[7]

General Protocol using the Thiele Tube Method:

-

Sample Preparation: A small amount of the liquid sample (less than 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.[7]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil.[7]

-

Heating: The Thiele tube is gently heated, and the temperature of the oil bath rises.[7]

-

Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous stream of bubbles is observed.[7]

-

Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Synthesis Overview

This compound is commonly synthesized through the dimerization of hexafluoropropylene (HFP). Several methods exist, often varying in the catalyst and reaction conditions used. One common approach involves the isomerization of an initial dimer product.

A typical synthesis pathway is the oligomerization of hexafluoropropylene gas to produce perfluoro-4-methyl-2-pentene, which is then isomerized to the more stable this compound.[1][8] This process can be catalyzed by metal fluorides, such as potassium fluoride, often in the presence of a polar aprotic solvent.[9]

Below is a diagram illustrating a generalized workflow for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. gneechem.com [gneechem.com]

- 3. Perfluoro(2-Methyl-2-pentene)--Other Chemicals--Hangzhou Fine Fluorotech Co., Ltd [fluorotech.com.cn]

- 4. This compound | 1584-03-8 [chemicalbook.com]

- 5. This compound CAS#: 1584-03-8 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Industrial production method and production apparatus for this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN108383681B - Preparation method of this compound - Google Patents [patents.google.com]

A Technical Guide to the Density of Perfluoro-2-methyl-2-pentene

This technical guide provides a comprehensive overview of the density of perfluoro-2-methyl-2-pentene, a fluorinated alkene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines a general experimental protocol for density determination, and includes a workflow diagram for clarity.

Physical and Chemical Properties

This compound, with the chemical formula C₆F₁₂, is a perfluoroalkene. Its molecular weight is approximately 300.05 g/mol .[1][2] It is also known by its CAS number 1584-03-8.[1][2][3][4] This compound is a clear, colorless liquid and is considered a highly flammable liquid and vapor.[2][3]

Quantitative Data: Density

The density of this compound has been reported in the literature. The available data is summarized in the table below for ease of comparison.

| Parameter | Value | Temperature | Source |

| Density | 1.622 g/mL | 25 °C | ChemicalBook[1][5] |

| Density | 1.62 g/mL | Not Specified | Thermo Scientific Alfa Aesar |

Note: It is crucial to consider the temperature at which the density is measured, as it can influence the value.

Experimental Protocol for Density Determination

Objective: To accurately determine the density of a liquid sample of this compound.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to at least 0.0001 g)

-

Temperature-controlled water bath or incubator

-

This compound sample

-

Distilled water (for calibration)

-

Acetone or other suitable solvent (for cleaning and drying)

-

Pipettes

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with distilled water. Dry the pycnometer completely.

-

Weighing the Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer on the analytical balance. Record this mass as m₁.

-

Calibration with Distilled Water:

-

Fill the pycnometer with distilled water.

-

Ensure no air bubbles are trapped inside.

-

Place the pycnometer in a temperature-controlled water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate.

-

Once equilibrated, the water level in the capillary will be constant. Carefully wipe any excess water from the outside of the pycnometer.

-

Weigh the pycnometer filled with water. Record this mass as m₂.

-

-

Density of Water: Note the density of water (ρwater) at the experimental temperature from a reliable reference table.

-

Volume of the Pycnometer: Calculate the volume of the pycnometer (V) using the formula:

-

V = (m₂ - m₁) / ρwater

-

-

Measurement with this compound:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the this compound sample, again ensuring no air bubbles are present.

-

Equilibrate the filled pycnometer to the same temperature as the water calibration.

-

Wipe the exterior dry and weigh it. Record this mass as m₃.

-

-

Calculating the Density: Calculate the density of the this compound sample (ρsample) using the formula:

-

ρsample = (m₃ - m₁) / V

-

Safety Precautions: this compound is flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the density of a liquid can be represented as follows:

Caption: A flowchart of the key steps for determining liquid density using a pycnometer.

Applications and Context

This compound is a dimer of hexafluoropropylene and is used in the production of waterproof and oil-proof finishing agents for textiles and leather.[1] It also serves as a blowing agent in the manufacturing of polyurethane foams.[1] Understanding its physical properties, such as density, is essential for its application in these industrial processes, as well as for chemical reaction engineering and fluid dynamics modeling.

While this document focuses on density, it is important to note the broader context of characterizing per- and polyfluoroalkyl substances (PFAS), the class of compounds to which this compound belongs. The physical and chemical properties of PFAS are critical for understanding their environmental fate and transport.[6] However, obtaining reliable experimental data for many PFAS can be challenging.[6] Advanced analytical techniques such as NMR spectroscopy are often employed for the structural characterization and determination of other properties of PFAS.[7]

References

- 1. This compound CAS#: 1584-03-8 [m.chemicalbook.com]

- 2. Perfluoro(2-methyl-2-pentene) | C6F12 | CID 74105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Perfluoro(2-methyl-2-pentene), 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 1584-03-8 [chemicalbook.com]

- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 7. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perfluoro-2-methyl-2-pentene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Perfluoro-2-methyl-2-pentene, a fluorinated alkene of interest in various chemical and industrial applications. While direct applications in drug development are not extensively documented, its unique chemical properties and reactivity make it a relevant compound for researchers and scientists in medicinal chemistry and materials science. This document covers its chemical identity, physicochemical properties, synthesis protocols, and potential biological implications based on data from related per- and polyfluoroalkyl substances (PFAS).

Chemical Identity and Synonyms

This compound is a perfluorinated derivative of 2-methyl-2-pentene. A comprehensive list of its synonyms and identifiers is provided below to facilitate literature searches and material sourcing.

| Identifier Type | Value |

| IUPAC Name | 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene |

| CAS Number | 1584-03-8 |

| Molecular Formula | C₆F₁₂ |

| Molecular Weight | 300.05 g/mol |

| Common Synonyms | Perfluoro(2-methylpent-2-ene), Hexafluoropropene dimer, Dodecafluoro-2-methyl-2-pentene |

| Other Names | 2-Pentene, 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)-; 2-Methylpent-2-ene, perfluoro-; 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-4-ene |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential applications. Key quantitative data are summarized in the table below.

| Property | Value |

| Appearance | Clear, colorless liquid |

| Boiling Point | 53-61 °C |

| Density | 1.622 g/mL at 25 °C |

| Refractive Index | ~1.300 at 20 °C |

| Vapor Pressure | 4.31 psi at 20 °C |

| Water Solubility | Insoluble |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound typically involves the dimerization of hexafluoropropylene. Several methods have been reported, with variations in catalysts, solvents, and reaction conditions. Below are detailed protocols from published literature.

Method 1: Dimerization using a Metal Fluoride Salt and a Guanidine Compound Catalyst

This method describes a two-stage reaction process for the dimerization of hexafluoropropylene (R-1216).

Materials:

-

Hexafluoropropylene (R-1216)

-

Polar aprotic solvent (e.g., acetonitrile)

-

Metal pentafluoride salt (e.g., CsF, KF)

-

Guanidine compound (cocatalyst)

-

Reaction kettle with temperature and pressure control

Procedure:

-

Charge the reaction kettle with 200-800 mL of the polar aprotic solvent.

-

Add 3-20 g of the metal pentafluoride salt and 2-6 g of the guanidine compound to the kettle.

-

Control the reaction temperature between -30 °C and 20 °C.

-

Introduce 200-500 g of hexafluoropropylene into the kettle.

-

Maintain the reaction for 1-6 hours under a pressure of -0.1 to 1.5 MPa.

-

After the initial reaction period, add an additional 1-10 g of the guanidine compound.

-

Increase the reaction temperature to 20 °C to 90 °C and continue the reaction for another 1-6 hours.

-

After the reaction is complete, separate the product, this compound. The process can be repeated by introducing fresh hexafluoropropylene without the need for additional catalyst or solvent.

Method 2: Dimerization using a Catalyst and an Alkaline Substance

This alternative method utilizes a catalyst and an alkaline substance in a solvent to achieve the dimerization of hexafluoropropylene.

Materials:

-

Hexafluoropropylene

-

Catalyst (e.g., as described in patent CN108383681B)

-

Alkaline substance (e.g., potassium carbonate)

-

Solvent (e.g., acetonitrile, ethyl acetate)

-

High-pressure reactor with internal cooling coil

Procedure:

-

Charge a 1 L high-pressure reactor with the catalyst (e.g., 12.0 g), alkaline substance (e.g., 20.0 g of potassium carbonate), and solvent (e.g., 66.7 g of acetonitrile).

-

Purge the reactor with nitrogen gas and then evacuate.

-

Introduce 1000 g of hexafluoropropylene gas at a constant rate while maintaining the temperature at 50 ± 2 °C.

-

The reaction temperature is maintained between 40 °C and 150 °C for a duration of 3 to 12 hours. The mass ratio of hexafluoropropylene to catalyst is between 20:1 and 100:1, to solvent is between 1:1 and 15:1, and to the alkaline substance is between 10:1 and 100:1.[1]

-

Upon completion, the product is separated. For instance, if the product and solvent are immiscible, a simple liquid separation can be employed.

Reactivity and Potential Applications

This compound is a reactive molecule due to the presence of a carbon-carbon double bond and allylic fluorine atoms. It can undergo various chemical transformations, making it a useful intermediate for synthesizing other fluorinated compounds.

-

Synthesis of Fluorinated Surfactants and Polymers: Its reactivity allows for the introduction of functional groups, leading to the production of surfactants, fabric treatment agents, and paper treatment agents.[2][3]

-

Intermediate for Fire Extinguishing Agents: this compound can be converted to perfluoro(2-methyl-3-pentanone), a compound used as a fire extinguishing agent.[4]

Biological Activity and Toxicological Profile (Based on Related PFAS)

Direct studies on the biological activity and detailed toxicological profile of this compound in the context of drug development are limited. However, insights can be drawn from studies on the broader class of per- and polyfluoroalkyl substances (PFAS).

General Toxicological Concerns of PFAS

PFAS are known for their persistence in the environment and in biological systems.[5] Epidemiological studies have suggested associations between exposure to certain PFAS and various adverse health outcomes.[5] A study on a structurally similar compound, trans-perfluoro(4-methyl-2-pentene), in rats indicated mild acute oral toxicity, with the primary target organs being the respiratory and urinary systems, particularly the lungs and kidneys.[6] Observed symptoms included lethargy and reduced appetite.[6]

Metabolic Disruption

A significant body of research on PFAS points towards the disruption of metabolic pathways.[5][7] The structural similarity of some PFAS to endogenous fatty acids suggests a potential for interference with lipid metabolism.[7] Studies have shown associations between PFAS exposure and alterations in the metabolism of amino acids, lipids, and bile acids.[5][7]

The following diagram illustrates a simplified, hypothetical workflow for investigating the metabolic effects of a compound like this compound, based on general metabolomics studies of PFAS.

References

- 1. Metabolic Signatures of Youth Exposure to Mixtures of Per- and Polyfluoroalkyl Substances: A Multi-Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104478653A - Preparation method for this compound - Google Patents [patents.google.com]

- 3. This compound CAS#: 1584-03-8 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exposure Risks of Trans-Perfluoro (4-Methyl-2-Pentene) Byproduct in C6F12O Fire Suppressants: Toxicological Mechanisms and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomics of childhood exposure to perfluoroalkyl substances: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Dodecafluoro-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecafluoro-2-methyl-2-pentene, also known as perfluoro-2-methyl-2-pentene or hexafluoropropene dimer, is a perfluorinated olefin compound. With the chemical formula C₆F₁₂, this colorless liquid is notable for its chemical inertness and unique physical characteristics. Although not a pharmaceutical agent, its properties are of interest to researchers in various fields, including as a chemical intermediate for surfactants and polymers, and as a potential replacement for chlorofluorocarbons (CFCs) in applications like electronic component refrigerants and heat transfer agents due to its zero ozone depletion potential.[1] This guide provides an in-depth overview of its core physical properties, the standard methodologies for their determination, and a summary of its synthesis.

Chemical Identity and Structure

Proper identification is critical for scientific research. Dodecafluoro-2-methyl-2-pentene is the thermodynamically more stable isomer of the two primary dimers of hexafluoropropylene.[2]

| Identifier | Value | Source(s) |

| Chemical Name | 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene | [3] |

| Synonyms | This compound, Hexafluoropropene dimer | [4][5] |

| CAS Number | 1584-03-8 | [3][4][5][6][7] |

| Molecular Formula | C₆F₁₂ | [3][4][5][6] |

| Molecular Weight | 300.05 g/mol | [4][5][6][7][8] |

| Chemical Structure | (CF₃)₂C=C(F)CF₂CF₃ | [3] |

Physical and Chemical Properties

The physical properties of dodecafluoro-2-methyl-2-pentene are summarized below. These characteristics are essential for its handling, application design, and for predicting its behavior in various chemical and physical processes.

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow, clear liquid | Ambient | [1][5] |

| Boiling Point | 50.5 °C to 61 °C | Atmospheric Pressure | [1][4][5][6] |

| Melting Point | 48 °C to 54 °C | - | [5][6][8] |

| Density | 1.62 g/mL1.622 g/mL | @ 20 °C@ 25 °C | [8][5][6] |

| Refractive Index | ~1.300 | @ 20 °C (Sodium D-line) | [5][6][9] |

| Vapor Pressure | 417 mm Hg4.31 psi | @ 30 °C@ 20 °C | [8][5][6] |

| Flash Point | -12 °C (10 °F) | Closed Cup | [4][5][6] |

| Water Solubility | Insoluble | Standard Conditions | [4][5] |

Experimental Protocols for Property Determination

While specific experimental reports for dodecafluoro-2-methyl-2-pentene are not publicly detailed, the determination of its physical properties follows standardized, internationally recognized protocols. These methods ensure accuracy and reproducibility of the data.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology: Standard methods like OECD Test Guideline 103 or ASTM D1120 are employed.[10][11][12] A common procedure involves heating the liquid in a flask equipped with a reflux condenser and a calibrated temperature measurement device.[12] The temperature is recorded when the liquid boils under equilibrium conditions, corrected to standard atmospheric pressure (101.325 kPa).[10][12] Automated methods using photocell detection, which sense the formation of bubbles, can also be used for precise measurements.

Density Measurement

Density is the mass per unit volume and is a fundamental property for material characterization.

-

Methodology: ASTM D4052 is a prevalent standard for measuring the density of liquids using a digital density meter.[1] This technique utilizes an oscillating U-tube, where the change in oscillation frequency upon sample introduction is correlated to its density.[4] This method is fast, requires a small sample volume, and offers high precision.[4] Alternatively, pycnometers can be used as described in methods like ASTM D1217, which involve accurately measuring the weight of a precisely known volume of the liquid at a constant temperature.[8]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material.

-

Methodology: An Abbe refractometer is a standard instrument for this measurement.[13] The method is based on the principle of total internal reflection.[14] A few drops of the liquid are placed on the prism, and the instrument measures the critical angle from which the refractive index is calculated, typically using the sodium D-line (589 nm) as the light source at a controlled temperature (e.g., 20 °C).[13][14]

Vapor Pressure Measurement

Vapor pressure indicates a liquid's volatility.

-

Methodology: The vapor pressure can be determined by introducing the purified liquid into a closed, evacuated container and measuring the equilibrium pressure of the vapor at various controlled temperatures.[15] This can be achieved using a static method or a dynamic method where the boiling temperature is measured at different controlled pressures.[16][17][18] The relationship between temperature and vapor pressure can be described by the Clausius-Clapeyron equation.[15][16]

Visualized Workflows and Synthesis

General Workflow for Physical Property Characterization

The logical process for characterizing a pure liquid chemical involves a series of standard tests to determine its key physical properties. This workflow ensures a comprehensive dataset for safety, quality control, and application purposes.

Caption: A generalized workflow for the physical characterization of a liquid chemical.

Synthesis Pathway from Hexafluoropropylene

Dodecafluoro-2-methyl-2-pentene is synthesized via the oligomerization of hexafluoropropylene. The process typically yields a mixture of isomers, with the kinetic product, perfluoro-4-methyl-2-pentene, often forming first. This is then isomerized to the more thermodynamically stable target product.[2][19][20]

Caption: Synthesis of the target compound via dimerization and subsequent isomerization.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Studies on Hexafluoropropene Dimer Isomerization [scirp.org]

- 3. store.astm.org [store.astm.org]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. oecd.org [oecd.org]

- 6. matestlabs.com [matestlabs.com]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. store.astm.org [store.astm.org]

- 9. Best Practices for Chemical Characterization | UL Solutions [ul.com]

- 10. oecd.org [oecd.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]

- 13. quora.com [quora.com]

- 14. mt.com [mt.com]

- 15. Vapor pressure - Wikipedia [en.wikipedia.org]

- 16. bellevuecollege.edu [bellevuecollege.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 19. CN108383681B - Preparation method of this compound - Google Patents [patents.google.com]

- 20. Page loading... [wap.guidechem.com]

Spectroscopic Profile of Perfluoro-2-methyl-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Perfluoro-2-methyl-2-pentene (CAS No. 1584-03-8), a perfluorinated alkene of significant interest in various chemical applications. This document compiles available spectroscopic information, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C and ¹⁹F), and Mass Spectrometry (MS), presenting the data in a clear and accessible format. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

No quantitative peak list data was available in the searched resources. The following are characteristic absorption regions for perfluoroalkenes:

| Frequency Range (cm⁻¹) | Assignment |

| 1700 - 1750 | C=C stretch (perfluoroalkene) |

| 1100 - 1350 | C-F stretching vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectral Data

Data extracted from spectral images available on PubChem.

| Chemical Shift (δ) ppm | Assignment |

| ~150-160 | =C (F)- |

| ~120-130 | (C F₃)₂C = |

| ~115-125 | -C F₂- |

| ~95-105 | -C F₃ (on C4) |

| ~55-65 | -C F₃ (on C2) |

¹⁹F NMR Spectral Data

Data extracted from spectral images available on PubChem.

| Chemical Shift (δ) ppm | Assignment | Multiplicity |

| ~ -20 | -CF = | Multiplet |

| ~ -60 | -CF ₃ (on C2) | Multiplet |

| ~ -80 | -CF ₃ (on C4) | Triplet |

| ~ -115 | -CF ₂- | Multiplet |

Mass Spectrometry (MS)

Data obtained from the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 69 | 100 | [CF₃]⁺ |

| 93 | 15 | [C₂F₃]⁺ |

| 131 | 45 | [C₃F₅]⁺ |

| 181 | 95 | [C₄F₇]⁺ |

| 231 | 30 | [C₅F₉]⁺ |

| 281 | 80 | [M - F]⁺ |

| 300 | 5 | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify characteristic functional groups.

Methodology:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Sample Preparation: As this compound is a volatile liquid, a gas cell or a sealed liquid cell with infrared-transparent windows (e.g., NaCl or KBr) is required.

-